molecular formula C9H9NO B127852 2,6-Dimethylphenyl isocyanate CAS No. 28556-81-2

2,6-Dimethylphenyl isocyanate

Cat. No. B127852
CAS RN: 28556-81-2
M. Wt: 147.17 g/mol
InChI Key: YQLRKXVEALTVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylphenyl isocyanate is a chemical compound that can be derived from 2,6-dimethylphenyl azide through photolysis in low-temperature matrices. When exposed to CO, the resulting nitrene forms the corresponding isocyanate . This compound is related to various organic syntheses and can be involved in the formation of complex molecular structures.

Synthesis Analysis

The synthesis of 2,6-dimethylphenyl isocyanate involves the photolysis of 2,6-dimethylphenyl azide. This process yields the nitrene, which in the presence of CO, forms the isocyanate . Additionally, the oligomerization of 2,6-dimethylphenyl isocyanide with MeLi reagent leads to the formation of complex organic structures, indicating the reactivity and versatility of the isocyanate group in synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to 2,6-dimethylphenyl isocyanate often features sterically hindered isomers, as seen in the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The X-ray crystal structures of these compounds reveal the organization of the molecules as molecular crystals, with hydrogen bonding playing a significant role in the structural framework .

Chemical Reactions Analysis

2,6-Dimethylphenyl isocyanate can be involved in various chemical reactions. For instance, the photolysis of 2,6-dimethylphenyl azide not only forms the isocyanate but can also undergo rearrangement to azacycloheptatetraene under different conditions . Furthermore, the oligomerization of 2,6-dimethylphenyl isocyanide indicates its potential in creating complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylphenyl isocyanate derivatives can be inferred from related compounds. For example, the sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride exhibit specific intramolecular hydrogen bonding patterns, which are supported by ab initio quantum-chemical calculations . These properties are crucial for understanding the reactivity and potential applications of 2,6-dimethylphenyl isocyanate in various chemical contexts.

Scientific Research Applications

Nanocrystal Growth and Surface Analysis

2,6-Dimethylphenyl isocyanide (2,6-DMPI) serves as a spectroscopic probe in the study of heterogeneous nucleation and deposition of nanocrystals, like Pd on Ag nanocubes. The stretching frequencies of the isocyanide group in 2,6-DMPI indicate different atomic configurations, offering atomic-level sensitivity and real-time in situ analysis of nanoparticles in the reaction solution (Wu & Qin, 2018).

Chemical Synthesis and Characterization

2,6-Dimethylphenyl isocyanide is involved in various chemical synthesis processes:

  • It participates in the dimerization process to create N,N′-Bis(2,6-dimethylphenyl)-2-methyl-1-(trimethylsilyl)ethane-1,2-diimine, showcasing the stability of the molecule through C—H⋯π interactions (Loroño-González, 2006).
  • It reacts with benzoyl isothiocyanate to form a sterically congested ten-membered ring containing the S–S–S moiety, revealing dynamic effects in the NMR spectrum due to restricted rotation around certain bonds (Yavari & Djahaniani, 2010).

Catalysis and Material Science

2,6-Dimethylphenyl isocyanide is used in catalytic processes and material science:

  • It forms indoline complexes with scandium by inserting into pincer-type complexes, demonstrating a mechanism for insertion and ring closure (Wicker, Pink & Mindiola, 2011).
  • The compound is part of the synthesis of functionalized 1‐azadienes by reacting with acetylenic esters and trapping by various acids (Yavari & Karimi, 2007).
  • It adds to tetramesityldisilene to form either a 3-silaazetidine or a novel bicyclic double enamine, highlighting the diverse reactivity of disilenes toward isocyanides (Tashkandi et al., 2019).

Safety And Hazards

2,6-Dimethylphenyl isocyanate is hazardous. It may cause respiratory irritation, allergy or asthma symptoms or breathing difficulties if inhaled. It is fatal if inhaled or swallowed. It causes serious eye irritation and skin irritation. It may cause skin sensitization. It is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment is recommended .

properties

IUPAC Name

2-isocyanato-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLRKXVEALTVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067397
Record name Benzene, 2-isocyanato-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylphenyl isocyanate

CAS RN

28556-81-2
Record name 2,6-Dimethylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28556-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Xylyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028556812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28556-81-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-isocyanato-1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 2-isocyanato-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isocyanato-1,3-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-XYLYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QL5MU0E0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7 g (0.05 mole) of 2,6-dimethyl aniline dissolved in 20 ml of toluene are added dropwise to a 20% solution of phosgene in toluene (1.5 equivalents) maintained at 0° in an ice bath. The mixture is then heated at reflux for 3 h. The mixture is concentrated and the residue is distilled under vacuum. B.p.=100°/13 mm Hg. Yield: 76%.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylphenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylphenyl isocyanate
Reactant of Route 3
Reactant of Route 3
2,6-Dimethylphenyl isocyanate
Reactant of Route 4
Reactant of Route 4
2,6-Dimethylphenyl isocyanate
Reactant of Route 5
2,6-Dimethylphenyl isocyanate
Reactant of Route 6
Reactant of Route 6
2,6-Dimethylphenyl isocyanate

Citations

For This Compound
119
Citations
Y Okamoto, M Matsuda, T Nakano… - Journal of Polymer …, 1994 - Wiley Online Library
The asymmetric anionic polymerization of o‐, m‐, and p‐methylphenyl isocyanates, p‐methoxyphenyl isocyanate, p‐chlorophenyl isocyanate, 2,6‐ and 3,4‐dimethylphenyl isocyanates, …
Number of citations: 82 onlinelibrary.wiley.com
K Khandan-Barania, MT Maghsoodloub… - journals.iau.ir
A convenient and efficient synthesis is described for the preparation of tert-butyl 4-(alkylcarbamoyl)-1-(2, 6-dimethylphenyl)-2, 5-dioxo-2, 5-dihydro-1H-pyrrole-3-carboxylate via one-pot …
Number of citations: 3 journals.iau.ir
H Sato, D Aoki, T Takata - Chemistry–An Asian Journal, 2018 - Wiley Online Library
We developed novel size‐complementary molecular and macromolecular rotaxanes using a 2,6‐dimethylphenyl terminal group as the axle‐end‐cap group in dibenzo‐24‐crown‐8‐…
Number of citations: 7 onlinelibrary.wiley.com
W Kern, M Cifrain, R Schröder, K Hummel… - European polymer …, 1998 - Elsevier
The new monomers 4-vinylphenyl cyanate and 2,6-dimethyl-4-vinylphenyl cyanate were prepared from 4-hydroxyacetophenone and 3,5-dimethyl-4-hydroxyacetophenone as starting …
Number of citations: 16 www.sciencedirect.com
MR Cook, WA Herrmann, P Kiprof… - Journal of the Chemical …, 1991 - pubs.rsc.org
Reaction of ReMeO3 and 2,6-dimethylphenyl isocyanate gives the imido complex [ReMe(NR)3](R = 2,6-Me2C6H3). Complexes of the type [ReMe(NR)3] or [ReMe(NBut)3] undergo …
Number of citations: 1 pubs.rsc.org
R Dahlbom, A Misiorny - Acta chem. scand, 1961 - actachemscand.org
In connection with investigations on local anesthetics of the aminoacylanilide* type a series of compounds were prepared using an N-substituted piperazine as the amine component (…
Number of citations: 9 actachemscand.org
CA Janicki, WD Walkling, RH Erlich… - Journal of …, 1981 - Wiley Online Library
A stability‐indicating UV assay was developed for xilobam, a member of a new class of CNS agents. The method was specific, precise, and accurate. TLC and high‐pressure liquid …
Number of citations: 8 onlinelibrary.wiley.com
A Glöckner, T Bannenberg, CG Daniliuc… - Inorganic …, 2012 - ACS Publications
The reaction of the cycloheptatrienylzirconium half-sandwich complex [(η 7 -C 7 H 7 )ZrCl(tmeda)] (1) (tmeda = N,N,N′,N′-tetramethylethylenediamine) with Li(Im Dipp N), generated …
Number of citations: 54 pubs.acs.org
DL Clark, SK Grumbine, BL Scott, JG Watkin - Organometallics, 1996 - ACS Publications
Reaction of ThBr 4 (THF) 4 with 2 equiv of KOAr (Ar = 2,6-t-Bu 2 C 6 H 3 ) produces the bis(aryloxide) complex ThBr 2 (OAr) 2 (THF) 2 (1) in 67% yield. Alkylation of 1 with 2 equiv of Me …
Number of citations: 48 pubs.acs.org
Z Du, B Behera, A Kumar, Y Ding - Journal of Organometallic Chemistry, 2021 - Elsevier
Commercially available, eco-friendly lithium triethylborohydride (LiHBEt 3 , Super hydride) was shown to be an excellent catalyst for the solvent-free hydroboration of esters using …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.